2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde
Description
Historical Development of 1,2,4-Triazole Chemistry
The 1,2,4-triazole scaffold, first synthesized in the late 19th century via the Einhorn–Brunner reaction, represents a cornerstone of heterocyclic chemistry. Early studies focused on its aromatic character, evidenced by planar geometry and delocalized electron density across the five-membered ring. The discovery of its amphoteric nature (pK~a~ 2.45 for protonation and 10.26 for deprotonation) enabled applications in coordination chemistry, where it serves as a versatile ligand. By the mid-20th century, synthetic advancements like the Pellizzari reaction facilitated large-scale production of substituted derivatives, paving the way for pharmaceutical exploitation.
A paradigm shift occurred in the 1980s with the introduction of fluconazole and itraconazole—1,2,4-triazole-based antifungals that revolutionized treatment protocols for systemic candidiasis. These discoveries underscored the scaffold’s capacity to modulate cytochrome P450 enzymes, establishing 1,2,4-triazoles as privileged structures in medicinal chemistry. Subsequent decades saw diversification into agrochemicals (e.g., paclobutrazol) and materials science (e.g., urazole-based blowing agents).
Table 1: Milestones in 1,2,4-Triazole Derivative Development
Significance of Sulfanyl-Substituted Heterocycles in Contemporary Research
Sulfur incorporation into heterocycles enhances metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding. The sulfanyl (-S-) group, in particular, modulates electronic properties by donating electron density through its lone pairs, thereby influencing reactivity and bioactivity. For instance, 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives exhibit pronounced antiproliferative effects against HCT116 and HeLa cell lines, with IC~50~ values as low as 0.37 μM. Mechanistic studies attribute this to G2/M cell cycle arrest and apoptosis induction, likely mediated by tubulin polymerization interference.
In antiviral research, sulfonamide-heterocycle hybrids demonstrate broad-spectrum activity against Coxsackievirus B and SARS-CoV-2, with the sulfanyl moiety facilitating interactions with viral protease active sites. Similarly, triazolo-thiadiazole hybrids, which combine 1,2,4-triazole and 1,3,4-thiadiazole rings, show dual antimicrobial and antiurease properties, highlighting the versatility of sulfur-containing frameworks.
Table 2: Bioactivity of Selected Sulfanyl-1,2,4-Triazole Derivatives
Position of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde in Scientific Literature
While this compound remains underexplored, its structural analogs occupy critical niches. The 5-phenyl substitution pattern is prevalent in antifungal triazoles, where aromatic stacking enhances target binding. The sulfanyl-acetaldehyde moiety introduces an electrophilic carbonyl group, enabling Schiff base formation or nucleophilic additions—a feature exploited in prodrug design.
Notably, 3-alkylsulfanyl derivatives (e.g., compound 8d from ) share structural homology with the subject compound, suggesting potential overlap in biological targets. Computational docking studies hypothesize that the sulfanyl group anchors these molecules to cysteine residues in enzyme active sites, while the aldehyde moiety participates in covalent bond formation. Current literature gaps include mechanistic studies on aldehyde-containing triazoles and their pharmacokinetic profiles.
Research Significance and Academic Investigation Scope
This compound’s hybrid architecture merges the pharmacophoric elements of 1,2,4-triazole (enzyme inhibition) and sulfanyl-acetaldehyde (reactivity/bioavailability). Priority research avenues include:
- Synthetic Optimization : Developing regioselective routes to avoid thiol oxidation byproducts.
- Biological Screening : Evaluating antifungal/anticancer activity relative to fluconazole and 3-alkylsulfanyl benchmarks.
- Structure-Activity Relationships (SAR) : Probing the impact of phenyl ring substituents on potency and selectivity.
- Mechanistic Elucidation : Assessing covalent binding potential via aldehyde-mediated Schiff base formation with biological nucleophiles.
Table 3: Proposed Research Directions for this compound
Properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-6-7-15-10-11-9(12-13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRHRIBQSDVWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including the use of phenylhydrazine or phenyl isothiocyanate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through S-alkylation reactions.
Formation of the Acetaldehyde Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidants include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | 85–90% |
| CrO₃ (Jones reagent) | Acetone, RT | Same as above | 78% |
Mechanism :
-
Protonation of the aldehyde oxygen → formation of a geminal diol intermediate.
-
Subsequent oxidation to the carboxylic acid via cleavage of the C–H bond adjacent to the carbonyl group.
Nucleophilic Addition Reactions
The aldehyde group participates in nucleophilic additions, forming imines, hydrazones, or alcohols:
Example: Hydrazone Formation
Reagent : Phenylhydrazine (C₆H₅NHNH₂)
Conditions : Ethanol, reflux (3–5 h)
Product : 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldazine
Yield : 92%
Mechanism :
-
Nucleophilic attack by hydrazine on the carbonyl carbon.
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Proton transfer and elimination of water to form the hydrazone .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol | 88% |
| LiAlH₄ | Dry ether, RT | Same as above | 95% |
Key Data :
-
IR spectra confirm alcohol formation (broad O–H stretch at 3300 cm⁻¹).
-
¹H NMR: δ 4.2 ppm (CH₂OH triplet), δ 1.5 ppm (OH broad singlet).
Condensation Reactions
The compound undergoes condensation with amines or alcohols to form Schiff bases or acetals:
Schiff Base Formation
Reagent : Aniline (C₆H₅NH₂)
Conditions : Toluene, Dean-Stark trap, 12 h
Product : N-Phenyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldimine
Yield : 76%
Mechanistic Pathway :
-
Nucleophilic attack by the amine → formation of a tetrahedral intermediate.
Sulfur-Specific Reactions
The sulfanyl (-S-) group participates in nucleophilic substitutions:
Alkylation at Sulfur
Reagent : 2-Bromo-1,1-diethoxyethane
Conditions : DMF, Cs₂CO₃, 60°C, 3 h
Product : 3-((2,2-Diethoxyethyl)thio)-5-phenyl-1H-1,2,4-triazole
Yield : 84%
Key Observations :
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
Triazole-Thione Formation
Reagent : Ammonium thiocyanate (NH₄SCN)
Conditions : HCl, ethanol, reflux (6 h)
Product : 5-[5-Phenyl-1H-1,2,4-triazol-3-yl]-2,4-dihydro- triazole-3-thione
Yield : 78%
Mechanism :
-
Reaction of the aldehyde with NH₄SCN forms a thiosemicarbazide intermediate.
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Cyclization under basic conditions yields the triazole-thione .
Biological Activity Modulation
Structural modifications via these reactions enhance pharmacological properties:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in the development of new pharmaceuticals, particularly as an antimicrobial and antifungal agent.
Case Study: Antimicrobial Activity
In a study evaluating various triazole derivatives, 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde demonstrated significant activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Its efficacy was comparable to that of established antibiotics such as penicillin and ciprofloxacin .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 10 | Penicillin | 8 |
| Escherichia coli | 15 | Ciprofloxacin | 12 |
| Candida albicans | 20 | Fluconazole | 15 |
Agricultural Applications
The compound's antifungal properties make it a candidate for agricultural use, particularly in crop protection against fungal infections.
Case Study: Fungal Resistance
Research conducted on the application of this compound in agricultural settings revealed its potential to inhibit the growth of pathogenic fungi affecting crops like wheat and maize. The compound was tested in vitro against Fusarium graminearum and showed a reduction in fungal biomass by up to 70% at concentrations of 50 µg/mL .
Table 2: Fungal Inhibition Rates
| Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
|---|---|
| Fusarium graminearum | 70 |
| Alternaria solani | 65 |
| Botrytis cinerea | 75 |
Material Science
In addition to biological applications, this compound is being explored for its properties in material science, specifically in the synthesis of novel polymers and coatings.
Case Study: Polymer Synthesis
A recent study investigated the incorporation of this triazole derivative into polymer matrices to enhance their thermal stability and mechanical properties. The results indicated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified controls .
Mechanism of Action
The mechanism of action of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound’s unique aldehyde group distinguishes it from analogs with ketones, alcohols, amides, or carboxylic acids. Key structural comparisons include:
Spectral and Physicochemical Properties
- Aldehyde vs. Ketone : The target compound’s aldehyde proton would exhibit a distinct 1H NMR signal near δ 9.5–10.0 ppm, absent in ketone analogs (e.g., δ 2.5–3.5 ppm for acetyl protons) .
- Amide Derivatives : Acetamide analogs show characteristic N-H stretches at ~3300 cm⁻¹ in IR and 1H NMR signals for acetamide protons (δ 2.0–2.1 ppm) .
- Carboxylic Acids : Strong IR absorption at ~1700 cm⁻¹ for -COOH and downfield-shifted protons adjacent to the acid group .
Biological Activity
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde is a compound that falls within the category of triazole derivatives, which have garnered significant attention due to their diverse biological activities. The triazole moiety is known for its ability to act as a bioisostere for amide bonds, enhancing the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazole ring that contributes to its stability and biological activity. The presence of the sulfanyl group is particularly significant as it enhances the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves reactions that introduce the triazole and sulfanyl functionalities. Various synthetic pathways have been explored to optimize yield and purity. For instance, methods involving thioketones and phenylhydrazine have been documented to produce high yields of triazole derivatives with favorable biological profiles .
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. A study demonstrated that derivatives of this scaffold showed potent antiproliferative effects against various cancer cell lines including HeLa (cervical carcinoma) and L1210 (murine leukemia) cells. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.058 ± 0.016 |
| Other Triazole Derivative | L1210 | 0.69 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored extensively. In vitro studies indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or receptors in target cells. For instance, the triazole ring can mimic peptide bonds in proteins, allowing these compounds to interfere with protein synthesis or function in cancer cells. Additionally, the sulfanyl group may enhance binding affinity to specific biological targets through thiol interactions .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A recent investigation into its effects on T47D breast cancer cells revealed an IC50 value of 0.058 µM, showcasing its potential as a potent anticancer agent .
- Antimicrobial Efficacy : Another study evaluated its effectiveness against various bacterial strains and found promising results with significant antibacterial activity at low concentrations .
Q & A
Q. What are the optimal synthetic routes for 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Step 1 : Prepare the triazole core by cyclizing thiosemicarbazide derivatives with aldehydes under reflux.
- Step 2 : Introduce the sulfanyl-acetaldehyde moiety using a nucleophilic substitution reaction between 5-phenyl-1,2,4-triazole-3-thiol and chloroacetaldehyde in a polar solvent (e.g., ethanol) at 60–80°C. Monitor progress via TLC (chloroform:methanol, 7:3) .
- Key Considerations : Solvent-free conditions may improve yield by reducing side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and packing motifs (e.g., triazole ring planarity and sulfur-acetaldehyde conformation) .
- NMR : Use and NMR to confirm substituent positions. The acetaldehyde proton appears as a singlet at ~9.5–10.0 ppm, while triazole protons resonate at 7.8–8.2 ppm .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, S–C vibration at ~650 cm) .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfanyl and acetaldehyde groups be analyzed?
- Methodological Answer :
- Kinetic Studies : Monitor substituent reactivity under varying pH/temperature. For example, the sulfanyl group undergoes oxidation to sulfoxides with HO, while the acetaldehyde moiety is prone to nucleophilic attack by amines or hydrazines .
- Isotopic Labeling : Use -labeled water to trace acetaldehyde hydration intermediates.
- Computational Modeling : Apply DFT to map transition states for substitution reactions at the triazole ring .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine XRD (definitive bond confirmation) with NMR/FTIR to resolve ambiguities. For example, XRD in confirmed triazole tautomerism, which NMR alone could not distinguish.
- Dynamic NMR : Use variable-temperature NMR to study conformational flexibility in the acetaldehyde chain .
Q. What computational methods predict the compound’s reactivity and stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess solvent interactions and stability of the sulfanyl-acetaldehyde linkage in aqueous/organic media.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) by aligning the triazole ring in hydrophobic pockets and the acetaldehyde group in polar regions .
Q. How can stability under varying experimental conditions be assessed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., sulfanyl group stability up to 200°C).
- pH-Dependent Stability : Use UV-Vis spectroscopy to track degradation in acidic/basic buffers. The acetaldehyde group is prone to hydrolysis at pH < 3 .
Q. What methodologies are recommended for evaluating bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
